9,9-Dimethyl-9H-fluorene-2-carbonitrile is an organic compound characterized by its molecular formula and a molecular weight of 219.28 g/mol. This compound is notable for its structural features, including a fluorene backbone and a nitrile functional group, which contribute to its reactivity and applications in various fields of chemistry and materials science. The compound is categorized under polycyclic aromatic hydrocarbons due to the presence of the fluorene moiety.
The synthesis of 9,9-Dimethyl-9H-fluorene-2-carbonitrile typically employs Friedel-Crafts alkylation as a primary method. A common approach involves:
Other synthetic routes may involve the introduction of the nitrile group through nucleophilic substitution or cyanation reactions.
The molecular structure of 9,9-Dimethyl-9H-fluorene-2-carbonitrile features:
InChI=1S/C16H13N/c1-16(2)14-6-4-3-5-12(14)13-8-7-11(10-17)9-15(13)16/h3-9H,1-2H3
JSISIFNXLUGFSV-UHFFFAOYSA-N
These identifiers provide essential information for chemical databases and facilitate further research into this compound.
9,9-Dimethyl-9H-fluorene-2-carbonitrile can undergo several chemical reactions:
The versatility in reactivity allows for complex synthetic pathways to be developed, enabling the formation of diverse derivatives suitable for various applications.
The mechanism of action for 9,9-Dimethyl-9H-fluorene-2-carbonitrile involves its interaction with biological and chemical targets:
Research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer properties.
Key chemical properties include:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to characterize these properties.
9,9-Dimethyl-9H-fluorene-2-carbonitrile finds applications across various scientific fields:
The compound's unique structure and reactivity make it a valuable building block in modern chemistry and materials science research.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: